2-Naphthol

Catalog No.
S521041
CAS No.
135-19-3
M.F
C10H8O
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthol

CAS Number

135-19-3

Product Name

2-Naphthol

IUPAC Name

naphthalen-2-ol

Molecular Formula

C10H8O

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H

InChI Key

JWAZRIHNYRIHIV-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)O

Solubility

In water, 7.55X10+2 mg/L at 25 °C
Soluble in alcohol, ether, chloroform, glycerol, oils, alkaline solutions
Very soluble in ethanol, ethyl ether; soluble in benzene, chloroform; slightly soluble in ligroin
1 gram dissolves in 1000 mL water, 80 mL boiling water, 0.8 mL alcohol, 17 mL chloroform, 1.3 mL ether
755 mg/L @ 25 °C (exp)
Solubility in water, g/100ml at 25 °C: 0.074

Synonyms

2-hydroxynaphthalene, 2-naphthol, 2-naphthol, (1+), 2-naphthol, 1,4,5,8-(14)C4-labeled, 2-naphthol, 7-(14)C-labeled, 2-naphthol, 8-(14)C-labeled, 2-naphthol, bismuth salt, 2-naphthol, magnesium salt, 2-naphthol, potassium salt, 2-naphthol, sodium salt, 2-naphthol, titanium(4+) salt, beta-naphthol

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)O

Description

The exact mass of the compound 2-Naphthol is 144.0575 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 min water, 7.55x10+2 mg/l at 25 °csoluble in alcohol, ether, chloroform, glycerol, oils, alkaline solutionsvery soluble in ethanol, ethyl ether; soluble in benzene, chloroform; slightly soluble in ligroin1 gram dissolves in 1000 ml water, 80 ml boiling water, 0.8 ml alcohol, 17 ml chloroform, 1.3 ml ethersolubility in water, g/100ml at 25 °c: 0.074. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758883. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthols - Supplementary Records. It belongs to the ontological category of naphthol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-Naphthol, chemically known as β-naphthol, is an organic compound with the formula C₁₀H₈O. It consists of a naphthalene ring substituted with a hydroxyl group at the second position. This compound is a white crystalline solid that is soluble in alcohol and ether but less soluble in water. 2-Naphthol is known for its aromatic properties and is often used as an intermediate in various chemical syntheses, particularly in the production of dyes and pharmaceuticals.

The mechanism of action of 2-naphthol depends on the specific context. Here are two notable examples:

  • Antiseptic activity: The precise mechanism is not fully understood, but 2-naphthol is believed to disrupt bacterial cell membranes, leading to cell death.
  • Biomarker: The presence of 2-naphthol in urine can indicate exposure to certain pesticides or environmental pollutants like polycyclic aromatic hydrocarbons (PAHs). However, it's not a specific marker and requires further investigation to pinpoint the exact source of exposure.

2-Naphthol can pose several safety hazards:

  • Toxicity: It is considered moderately toxic and can cause irritation to skin, eyes, and respiratory system upon contact or inhalation.
  • Flammability: 2-Naphthol is combustible and can ignite when exposed to heat or open flames.
  • Environmental impact: Improper disposal of 2-naphthol can harm aquatic life due to its moderate toxicity.

Precursor for Organic Synthesis

-Naphthol serves as a vital starting material for the synthesis of numerous organic compounds. Its reactive hydroxyl group allows for further chemical modifications, making it a versatile building block for complex molecules. Research explores its use in the synthesis of:

  • Dyes and Pigments: 2-Naphthol is a crucial intermediate in the production of azo dyes and pigments used in various industries like textiles, plastics, and paints [1]. Its ability to form colored derivatives makes it valuable for creating desired color properties.
  • Pharmaceuticals: Research investigates the potential of 2-Naphthol derivatives for developing new therapeutic agents. Its chemical structure can be modified to target specific biological processes [1].

Source

[1] ChemicalBook - 2-Naphthol:Production,Human Health,Environment

Asymmetric Synthesis

The field of asymmetric synthesis deals with creating molecules with a specific spatial arrangement of atoms. 2-Naphthol's structure, containing a rigid biaryl skeleton, makes it a valuable chiral scaffold for this purpose. Research explores its application in the synthesis of:

  • Atropisomers: These are molecules with non-superimposable mirror images due to restricted rotation around a single bond. Derivatives of 2-naphthol can be used as building blocks for the synthesis of atropisomers with potential applications in drug discovery [2].

Source

[2] The Application of 2-Naphthols in Asymmetric Synthesis of Atropisomers

Other Research Applications

Beyond the aforementioned areas, ongoing research explores other potential applications of 2-Naphthol, including:

  • Fluorescent Probes: 2-Naphthol exhibits fluorescent properties, making it a candidate for developing fluorescent probes in various analytical applications [4].
  • Antioxidants: Research investigates the potential of 2-Naphthol derivatives as antioxidants to protect materials from degradation caused by free radicals [1].

Source

[1] ChemicalBook - 2-Naphthol:Production,Human Health,Environment [4] 2-Naphthol, 98+%, Thermo Scientific Chemicals | Fisher Scientific

  • Acylation: It can react with acyl chlorides to form acylated derivatives.
  • Alkylation: 2-Naphthol can undergo alkylation reactions, particularly through the Mannich reaction, where it reacts with formaldehyde and amines to yield Mannich bases .
  • Diazotization: In the presence of nitrous acid, 2-naphthol can form diazonium salts, which are useful in azo dye synthesis .
  • Oxidation: Under certain conditions, it can be oxidized to form 1,2-naphthoquinone, which exhibits different reactivity patterns compared to 2-naphthol itself .

Research indicates that 2-naphthol exhibits various biological activities:

  • Mutagenicity: Studies have shown that 2-naphthol can exhibit mutagenic properties when exposed to UV light in aqueous solutions, leading to the formation of reactive species that can damage DNA .
  • Antimicrobial Activity: Some derivatives of 2-naphthol have shown promising antimicrobial effects against various pathogens .
  • Toxicity: The compound has been noted for its potential toxicity, including skin absorption and systemic effects observed in animal studies .

There are multiple methods for synthesizing 2-naphthol:

  • Naphthalene Hydroxylation: Naphthalene can be treated with strong acids or bases to introduce a hydroxyl group at the second position.
  • Reduction of Naphthyl Sulfonic Acids: The sodium salt of naphthalenesulfonic acid can be heated with sodium hydroxide to yield 2-naphthol .
  • Multicomponent Reactions: Recent advancements have highlighted the use of multicomponent reactions involving 2-naphthol as a key starting material for synthesizing complex heterocycles .

2-Naphthol has a wide range of applications:

  • Dyes and Pigments: It is primarily used in the synthesis of azo dyes and other colorants for textiles and paper .
  • Pharmaceuticals: Its derivatives serve as intermediates in drug synthesis due to their biological activity.
  • Chemical Intermediates: Utilized in various organic syntheses, including the production of antioxidants and surfactants .

Studies on the interactions of 2-naphthol with other compounds reveal its versatility:

  • Complex Formation: It forms complexes with metals which can enhance its catalytic properties in organic reactions.
  • Biological Interactions: Investigations into its interactions with biological macromolecules indicate potential pathways for drug development, particularly in targeting specific enzymes or receptors .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-naphthol, each exhibiting unique properties. Here are some notable examples:

CompoundStructure TypeUnique Features
1-NaphtholHydroxy naphthaleneHydroxyl group at the first position; different reactivity.
Naphthalenesulfonic AcidSulfonated naphthaleneWater-soluble; used as a precursor for dyes.
NaphthoquinoneOxidized naphthaleneExhibits different reactivity; used in biological systems.
AnthraquinonePolycyclic aromatic hydrocarbonUsed extensively in dye manufacturing; distinct chemical behavior.

Each of these compounds shares a naphthalene backbone but differs significantly in terms of functional groups and reactivity profiles, highlighting the unique nature of 2-naphthol within this class.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder
White solid; Darkens upon aging and exposure to sunlight; [Hawley] Tan chips with a phenol-like odor; [MSDSonline]
Solid
WHITE-TO-YELLOWISH-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

White, lustrious, bulky leaflets or white powder. Darkens with age

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

144.057514874 g/mol

Monoisotopic Mass

144.057514874 g/mol

Boiling Point

285 °C
285.00 to 286.00 °C. @ 760.00 mm Hg

Flash Point

152.7 °C
153 °C
153 °C (307 °F) (Closed cup)
307 °F (153 °C) (Closed cup)

Heavy Atom Count

11

Vapor Density

Relative vapor density (air = 1): 5

Density

1.28 g/cu cm at 20 °C
1.28 g/cm³

LogP

2.7 (LogP)
log Kow = 2.70
2.70
2.7

Odor

Faint phenol-like odor

Odor Threshold

Odor Threshold Low: 0.01 [ppm]
Odor Threshold High: 11.4 [ppm]
[HSDB] Odor threshold from HSDB
0.01 ppm - 11.4 ppm

Appearance

Solid powder

Melting Point

121.6 °C
123 °C
122 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P2Z71CIK5H

Related CAS

26716-78-9
36294-21-0 (potassium salt)
875-83-2 (hydrochloride salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Use and Manufacturing

IDENTIFICATION: 2-Naphthol, also called 2-naphthalenol or 2-hydroxynaphthalene, appears as white, lustrous, bulky leaflets or a white powder. 2-Naphthol has a slight odor. It is not volatile and will dissolve moderately in water. It has been identified in wood smoke and smoke from burning tires. USE: 2-Naphthol is used in dyes and pigments and to make other chemicals. It is used to make medicines, specifically the antifungal tolnaftate, naproxen and nafcillin, and perfumes. It also used in the synthetic rubber industry. EXPOSURE: People may be exposed to 2-naphthol by breathing in smoke from wood fires and tire fires. If 2-naphthol is released to the environment, it will be degraded in air and broken down by sunlight. 2-Naphthol moves through soil. It will not be degraded by microorganisms in soil but may be biodegradable in water. It will not build up in aquatic organisms. RISK: The toxicity of 2-naphthol in humans or laboratory animals has not been studied adequately to identify potential health effects. The potential for 2-naphthol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (1-5; SRC, 2014)

Therapeutic Uses

2-Naphthol ... has had medical uses as a counterirritant in alopecia, also as an anthelmintic, and as an antiseptic in treatment of scabies.

Vapor Pressure

VP: 9.9 mm Hg at 144 °C
Vapor pressure = 2.9X10-3 mm Hg at 25 °C (extrapolated - Super cooled liquid)
3.2X10-4 mm Hg at 25 °C (solid) (Extrapolated using value obtained from Boublik T et al (1984))
Vapor pressure, Pa at 25 °C: 2

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1321-67-1
135-19-3

Absorption Distribution and Excretion

Between 5 and 10% of a cutaneous dose /of 2-naphthol/ has been recovered from the urine ... .

Metabolism Metabolites

Several pathways of drug metabolizing enzyme activity were measured in hepatic fractions of cattle, sheep, goats, chickens, turkeys, ducks, rabbits and rats. The pathways examined included the O-demethylation of p-nitrophenol, microsomal ester hydrolysis of procaine and glucuronidation of p-nitrophenol, and the cytosolic acetylation of sulfamethazine and sulfation of 2-naphthol. For most enzymatic pathways measured, goats were more similar to sheep (wether) than to cattle (steers). The exception was UDP-glucuronyltransferase activity, which was significantly higher for the goat than for any other species studied. Within the avian subset, the chicken and turkey were usually the most similar species. The activities of arylsulfotransferase isozymes III and IV were particularly low for the duck compared to the chicken and turkey. N-acetyltransferase activity was very high for rabbits and very low for sheep and goats.
Several pathways of drug metabolizing enzymic activity were measured in hepatic fractions of the channel catfish and rat using model substrates. The pathways examined included the O-demethylation of p-nitroanisole, microsomal ester hydrolysis of procaine and glucuronidation of p-nitrophenol and the cytosolic acetylation of sulfamethazine and sulfation of 2-naphthol. Catfish liver preparations were incubated at both 25 °C and 37 °C. The oxidative metabolism of p-nitrophenol was only 1/8 of that of the rat at 37 °C and 1/12 that of the rat at 25 °C. Procaine ester hydrolysis was negligible in catfish microsomal preparations. At 37 °C, p-nitrophenol glucuronidation was equivalent in catfish and rat microsomes. Catfish cytosolic preparations exhibited N-acetyltransferase and arylsulfotransferase nearly comparable to those of the rat. Rates of glucuronidation and sulfation were higher at 37 °C than at 25 °C in hepatic fractions of the catfish.
To characterize the substrate specificities of various isozymes of carboxylesterases, a series of carbonates, thiocarbonates, carbamates, and carboxylic acid esters containing alpha- or beta-naphthol or p-nitrophenol as leaving groups were tested as substrates of human, rat and mouse liver microsomal esterases; hydrolases A and B from rat liver microsomes were also tested. The carbonates, thiocarbonates, and carboxylic esters of alpha-naphthol were cleaved more rapidly than the corresponding beta-naphthol isomers by the mammalian liver esterases. The majority of the substrates was consistently hydrolyzed at higher rates by hydrolase B compared with hydrolase A. Compared with the corresponding carboxylates, the carbonate moiety of alpha- and beta-naphthol and p-nitrophenol lowered the specific activities of the enzymes by about 5 fold but improved stability under basic conditions. Human and mouse liver microsomal esterase activities were 5 orders of magnitude lower than the esterase activities of hydrolase B. The functional group and lipophilicity of the substrate structure influenced the activity of mammalian esterases.
The inhibition of hydroxysteroid-sulfotransferase (ST) activity in the rat liver by alkylamines was investigated. Liver homogenates were prepared from Wistar rats, and cytosolic fractions were obtained. ST activities towards dehydroepiandrosterone (DHEA), androsterone (AS), and 2-naphthol (2NA) were assayed. Cytosolic fractions were fractionated by column chromatography. Triethylamine, which was used as an elution solvent for column chromatography to purify chemically synthesized 3-phosphoadenosine-5-phosphosulfate (PAPS) inhibited androgen sulfation with AS and DHEA, but did not affect ST activities with cortisol and 2-NA. The sulfate donor ability of various PAPS preparations were compared. Fourteen primary, secondary, and tertiary amines were examined for inhibitory actions on ST activities towards DHEA, cortisol, and 2-NA. A secondary amine, di-n-butylamine, and three tertiary amines, triethylamine, tri-n-propylamine and tri-n-butylamine, inhibited DHEA ST activity by 40 to 60%, irrespective of sex. However, 2-NA and cortisol ST activities were not affected to any significant extent. Lineweaver Burk plots with partially purified hydroxysteroid ST indicated that the inhibition by triethylamine fitted a noncompetitive inhibition. The /results/ conclude that glucocorticoid ST appears to be distinct from the hydroxysteroid ST, and that this has implications for the inhibition of human liver ST activities by synthetic steroids and tertiary amines given as drugs.
For more Metabolism/Metabolites (Complete) data for 2-NAPHTHOL (8 total), please visit the HSDB record page.
2-Naphthol is a known human metabolite of naphthalene.

Wikipedia

2-Naphthol

Drug Warnings

2-Naphthol-containing pastes should be applied only for short periods of time and to a limited area not exceeding 150 square cm.

Methods of Manufacturing

2-Naphthol is produced by caustic fusion of naphthalene-2-sulfonic acid. Typically, the sodium salt of the sulfonic acid is added gradually to 50% sodium hydroxide liquor at 300 °C; the melt is then heated further at 320 °C in a gas-fired iron vessel with vigorous agitation. After completion of the reaction, the melt is run into excess water, possibly including filtrate from the previous batch at a proven tolerable level, and the naphtholate solution is neutralized to pH 8 with dilute sulfuric acid. If the temperature is maintained at >100 °C during neutralization, the crude product comes out of solution as an oil, which is separated, washed with hot water, and distilled under vacuum to give pure 2-naphthol. The molten material is processed through a flaker to give the final product for packaging. The fusion yield is about 80% of the theoretical value, resulting in an overall yield of 70% based on naphthalene.
... Alkylation and isomerization are carried out up to 240 °C with a phosphoric acid catalyst. Final catalytic oxidation at 90 - 110 °C gives the hydroperoxide, which is cleaved with dilute sulfuric acid to give 2-naphthol in high overall yield in spite of modest oxidation conversion.
By fusing sodium beta-naphthalene sulfonate with caustic soda. Product is distilled in vacuo and then sublimed.

General Manufacturing Information

Synthetic Dye and Pigment Manufacturing
2-Naphthalenol: ACTIVE

Clinical Laboratory Methods

Enzyme linked immunosorbent assay for the specific detection of the mercapturic acid metabolites of naphthalene.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Light sensitive.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Magnetic graphene/chitosan nanocomposite: A promising nano-adsorbent for the removal of 2-naphthol from aqueous solution and their kinetic studies

A Rebekah, G Bharath, Mu Naushad, C Viswanathan, N Ponpandian
PMID: 32442573   DOI: 10.1016/j.ijbiomac.2020.05.113

Abstract

In this study, magnetic/graphene/chitosan nanocomposite (MGCH) is prepared through facile solvothermal process and employed as an adsorbent for the removal of 2-naphthol from aqueous solution. The physico-chemical characteristic results of FESEM, Raman, FTIR, XRD and VSM confirms that the MGCH nanocomposite is effectively prepared. The FESEM and EDS analysis reveals that the high density of spherical-like Fe
O
nanoparticles and chitosan are successfully assembled on the surfaces of the graphene sheets. VSM result of MGCH composite exhibited higher saturation magnetization of 46.5 emu g
and lower coercivity (H
) of 50 O
. This result discloses that MGCH possesses enough response required for the separation from aqueous solution. The batch mode adsorption studies demonstrates that MGCH based adsorbent showed almost 99.8% adsorption of 2-naphthol with a maximum adsorption capacity of 169.49 mg g
at pH 2. Moreover, the kinetic studies of the samples are performed by fitting adsorption models to ensure the nature of the adsorption system. This work proves that MGCH nanocomposite can be used as high-performance adsorbent for removing of phenolic pollutants from contaminated wastewater.


A new strategy for the combination of supramolecular liquid phase microextraction and UV-Vis spectrophotometric determination for traces of maneb in food and water samples

Mustafa Soylak, Metin Agirbas, Erkan Yilmaz
PMID: 32950010   DOI: 10.1016/j.foodchem.2020.128068

Abstract

A novel and green method was developed for enrichment of maneb (manganese ethylene-bisdithiocarbamate) with a supramolecular solvent liquid phase microextraction method. The microextraction method has been used for the first time in the literature for separation-preconcentration of maneb. 1-decanol and tetrahydrofuran were used in the supramolecular solvent formation. The Mn
content of maneb was extracted in the supramolecular solvent phase as 1-(2-pyridylazo)-2-naphthol complex at pH 12.0. Manganese concentration was determined by UV-Vis spectrophotometer at 555 nm. Then, the maneb concentration equivalent to manganese concentration was calculated. The analytical parameters which effective in the method, including pH, volume of reagents, and sample volume were optimized. The limit of detection and the limit of quantification values for maneb were calculated as 2.22 μg L
and 7.32 μg L
, respectively. The method was successfully applied in the analysis of the maneb content of water and food samples.


2-Hydroxynaphthalene based acylhydrazone as a turn-on fluorescent chemosensor for Al

Yucun Liu, Lili Zhang, Lei Chen, Zhixue Liu, Chunbo Liu, Guangbo Che
PMID: 33302217   DOI: 10.1016/j.saa.2020.119269

Abstract

Developing high performance fluorescent chemosensor for Al
detection is highly desirable, due to the excess of Al
will lead to many diseases. In this paper, a simple 2-hydroxynaphthalene-based fluorescent chemosensor has been synthesized and characterized by different spectroscopic methods. The compound exhibited an "turn-on-type" fluorescent chemosensing for the detection of Al
, which was ascribed to the chelation-enhanced fluorescence (CHEF). The high selectivity and sensitivity of the compound for Al
were verified by fluorescence spectra in its DMF solution, and the enhancement of fluorescent intensity could be observed by naked-eye from non-fluorescence to green light. The detection limit of the compound for Al
was found to be 4.22 × 10
M and the stability constant was 4.82 × 10
M
. The 1:1 binding stoichiometry of the compound to Al
was confirmed from the Job's plot based on fluorescence titrations. Additionally, the sensing process of the compound to Al
was chemically reversible by adding Na
EDTA. Importantly, the probe was successfully applied to quantitative analysis of Al
in real drug and potable water samples.


Copper-Catalyzed Cascade 1,4-Addition/Annulation/Hydrolysis of Propargylamines with 2-Hydroxynaphthalene-1,4-diones: Direct Formation of 12-Phenacyl-11

Li-Qin Yan, Zhenzhen Yin, Xinwei He, Qianqian Li, Ruxue Li, Jiahui Duan, Keke Xu, Qiang Tang, Yongjia Shang
PMID: 33625853   DOI: 10.1021/acs.joc.0c03029

Abstract

A novel and versatile approach to construct 12-phenacyl-11
-benzo[
]xanthene-6,11(12
)-dione derivatives through copper-catalyzed cascade reaction of propargylamines with 2-hydroxynaphthalene-1,4-diones has been developed. The procedure is proposed to go through a sequence of 1,4-conjugate addition, intramolecular nucleophilic addition/dehydration, and hydrolysis of alkyne followed by an enol-ketone tautomerization. The reaction provides a new and highly efficient method for the synthesis of 12-phenacyl-11
-benzo[
]xanthene-6,11(12
)-diones by formation of three new bonds and one heterocycle from readily available starting materials in good to high yields (70-88%) with broad functional group compatibility in a single step.


Characterization of the Partition Rate of 2-Naphthol (NAP) and Ritonavir (RTV) Across the Water-Octanol Interface and the Influence of Common Pharmaceutical Excipients

Weili Wang, Socrates Vela, Ping Gao
PMID: 32473214   DOI: 10.1016/j.xphs.2020.05.007

Abstract

The partition rate of 2 model compounds, 2-naphthol (NAP) and ritonavir (RTV), across the water-octanol (W/O) interface was determined from aqueous solutions with and without the presence of a variety of common pharmaceutical excipients. The NAP molecule was present as either a unionized species in the phosphate buffer solution or as an anion in 0.01 M NaOH solution while RTV was present as dications in 0.1 M HCl. Excipients examined include different type of polymers (e.g., PVP-VA, HPMC, HPMCAS, PVP, PEG 8000), small molecules (e.g., glucose, lactose, maltoheptaose), and surfactants (e.g., Tween 80 and SDS). A noticeable to significant reduction of the partition rate of both NAP and RTV across the W/O interface was observed with aqueous media containing 0.01-0.1 μg/mL polymers including PVP-VA, HPMC, and HPMCAS. Reduction of NAP and RTV partition rate associated with such extremely low concentration of polymers in the aqueous media affirms the presence of a surface excess of adsorbed excipients at the W/O interface. Pi values of NAP and RTV across the W/O interface are found to be sensitive to (1) the molecule surface area, molecular weight and the degree of the polymerization of these pharmaceutical excipients, and (2) the ionization state of the model compound.


2-Naphthol Moiety of Neocarzinostatin Chromophore as a Novel Protein-Photodegrading Agent and Its Application as a H

Takashi Kitamura, Saori Shiroshita, Daisuke Takahashi, Kazunobu Toshima
PMID: 32533610   DOI: 10.1002/chem.202000833

Abstract

A 2-naphthol derivative 2 corresponding to the aromatic ring moiety of neocarzinostatin chromophore was found to degrade proteins under photo-irradiation with long-wavelength UV light without any additives under neutral conditions. Structure-activity relationship studies of the derivative revealed that methylation of the hydroxyl group at the C2 position of 2 significantly suppressed its photodegradation ability. Furthermore, a purpose-designed synthetic tumor-related biomarker, a H
O
-activatable photosensitizer 8 possessing a H
O
-responsive arylboronic ester moiety conjugated to the hydroxyl group at the C2 position of 2, showed significantly lower photodegradation ability compared to 2. However, release of the 2 from 8 by reaction with H
O
regenerated the photodegradation ability. Compound 8 exhibited selective photo-cytotoxicity against high H
O
-expressing cancer cells upon irradiation with long-wavelength UV light.


Sorption of naphthalene and 2-naphthol onto porous carbonaceous materials as a function of pore size, metals, and oxygen-containing groups

Bingyu Wang, Yunhao Wang, Jing Wang
PMID: 32207019   DOI: 10.1007/s11356-020-08461-5

Abstract

The important role of oxygen-containing groups of porous carbonaceous materials (PCMs) on sorption of organic compounds has been realized, but whether these groups can generate different joint effects, especially when oxidized PCMs with different pore sizes are complexed with heavy metals (Cu
), remains ambiguous. The present study aimed to determine how pore sizes, metal ions, and oxygen-containing groups as a function affect the sorption of naphthalene and 2-naphthol to PCMs (e.g., activated carbons/ACs and mesoporous carbon/CMK-3). The H
-reduced oxidized PCMs were used as the control of low oxygen content to avoid changes in the pore structure properties compared with the oxidized PCMs. Oxygen-containing groups considerably decreased the sorption of naphthalene and 2-naphthol to PCMs because of their weaker hydrophobic interaction and fewer sorption sites. Notably, naphthalene sorption on oxidized AC was inhibited with Cu
because of the steric constraint of Cu
hydration shells of the micropores. However, pore blockage by Cu
reduced the mesopore size of oxidized CMK-3, leading to enhanced pore filling effect and cation-π bonding, and therefore increased naphthalene sorption. For 2-naphthol, the sorption to oxidized PCMs initially increased and then decreased with increasing Cu
concentration attributed to the fewer Cu
acting as a bridging agent and excess Cu
competing for sorption sites.


New Microporous Lanthanide Organic Frameworks. Synthesis, Structure, Luminescence, Sorption, and Catalytic Acylation of 2-Naphthol

Dana Bejan, Lucian Gabriel Bahrin, Sergiu Shova, Narcisa Laura Marangoci, Ülkü Kökҫam-Demir, Vasile Lozan, Christoph Janiak
PMID: 32635351   DOI: 10.3390/molecules25133055

Abstract

New metal-organic frameworks (MOF) with lanthanum(III), cerium(III), neodymium(III), europium(III), gadolinium(III), dysprosium(III), and holmium(III)] and the ligand precursor
tris(
-carboxyphenyl)-
-trimethylbenzene (H
L) were synthesized under solvothermal conditions. Single crystal x-ray analysis confirmed the formation of three-dimensional frameworks of [LnL(H
O)
]
·xDMF·yH
O for Ln = La, Ce, and Nd. From the nitrogen sorption experiments, the compounds showed permanent porosity with Brunauer-Emmett-Teller (BET) surface areas of about 400 m
/g, and thermal stability up to 500 °C. Further investigations showed that these Ln-MOFs exhibit catalytic activity, paving the way for potential applications within the field of catalysis.


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